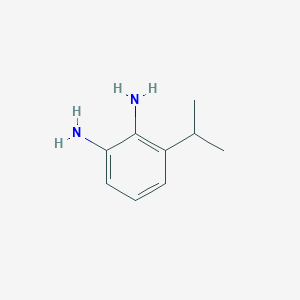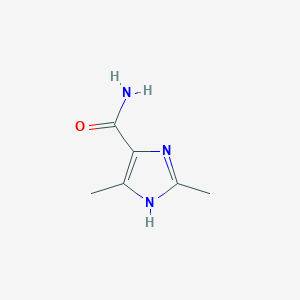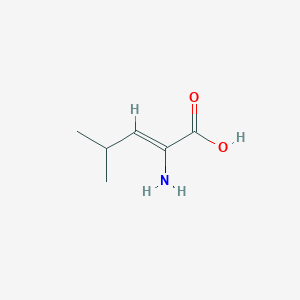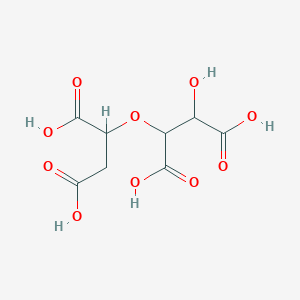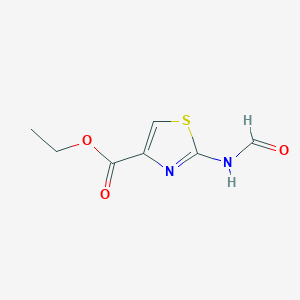
Ethyl 2-formamidothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formamidothiazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Mecanismo De Acción
The mechanism of action of Ethyl 2-formamidothiazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various cellular processes. For example, the compound has been found to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-formamidothiazole-4-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. However, the compound has also been found to have cytotoxic effects on normal cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 2-formamidothiazole-4-carboxylate is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. In addition, the compound has been found to have low toxicity in animal studies, which is a desirable characteristic for drug development. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of Ethyl 2-formamidothiazole-4-carboxylate is not fully understood, which can make it challenging to optimize its use in different applications.
Direcciones Futuras
There are several future directions for research on Ethyl 2-formamidothiazole-4-carboxylate. One area of interest is the development of new antimicrobial agents based on the compound. This could involve the synthesis of analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent. This could involve studies to elucidate the mechanism of action and to optimize the compound's use in different animal models of inflammation. Finally, there is potential for the use of Ethyl 2-formamidothiazole-4-carboxylate in materials science, for example, as a precursor for the synthesis of new polymers or as a building block for the production of metal-organic frameworks.
Métodos De Síntesis
The synthesis of Ethyl 2-formamidothiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide in the presence of sodium ethoxide. The resulting intermediate is then reacted with chloroacetyl chloride to produce Ethyl 2-formamidothiazole-4-carboxylate. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-formamidothiazole-4-carboxylate has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, Ethyl 2-formamidothiazole-4-carboxylate has been found to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Propiedades
Número CAS |
123724-91-4 |
|---|---|
Nombre del producto |
Ethyl 2-formamidothiazole-4-carboxylate |
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
Clave InChI |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)NC=O |
Sinónimos |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



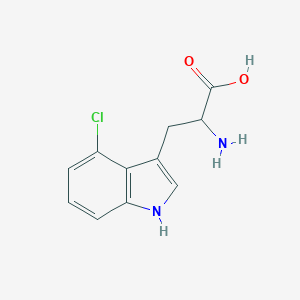
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
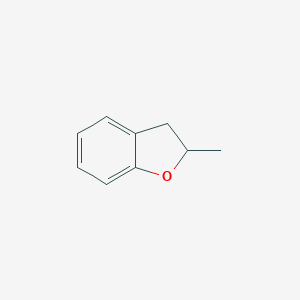
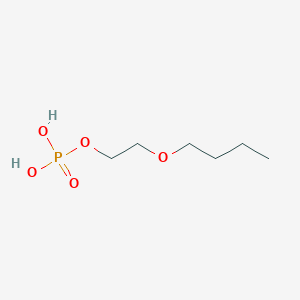
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
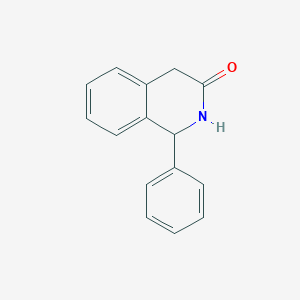
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
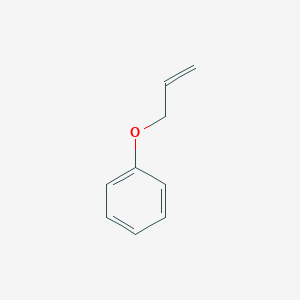
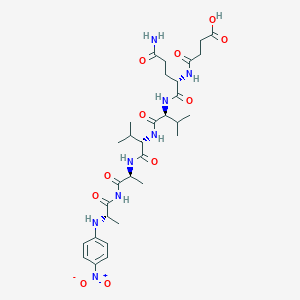
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
